molecular formula C13H10N2O3 B1392080 3-Methyl-2-(3-nitrobenzoyl)pyridine CAS No. 1187170-87-1

3-Methyl-2-(3-nitrobenzoyl)pyridine

Cat. No.: B1392080
CAS No.: 1187170-87-1
M. Wt: 242.23 g/mol
InChI Key: LMLSHQXBLRKONC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-(3-nitrobenzoyl)pyridine is a nitro-aromatic compound featuring a pyridine scaffold, a structure of significant interest in modern chemical research. Pyridine-based compounds are prevalent in the development of novel agrochemicals and pharmaceuticals due to their versatile biological activities and ability to help overcome resistance in pests and pathogens . The molecular structure integrates a nitrobenzoyl moiety, which is a common feature in energetic materials and synthetic intermediates, suggesting potential applications in materials science and as a building block for more complex molecules . The specific arrangement of the methyl and nitrobenzoyl groups on the pyridine ring makes this compound a valuable intermediate for medicinal chemists exploring new active substances and for agrochemical research aimed at developing patentable, effective solutions with potentially novel modes of action . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methylpyridin-2-yl)-(3-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c1-9-4-3-7-14-12(9)13(16)10-5-2-6-11(8-10)15(17)18/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLSHQXBLRKONC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In Silico Modeling of 3-Methyl-2-(3-nitrobenzoyl)pyridine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico modeling of the novel small molecule, 3-Methyl-2-(3-nitrobenzoyl)pyridine. As this molecule is not extensively characterized in public literature, this document serves as a prospective guide, outlining a robust computational workflow for evaluating its potential as a therapeutic agent. We will navigate the logical progression from target identification to detailed molecular interaction analysis and pharmacokinetic profiling. This guide is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind each methodological choice, thereby ensuring scientific integrity and fostering a deeper understanding of the computational drug discovery process.

Introduction: Rationale and Target Selection

The compound 3-Methyl-2-(3-nitrobenzoyl)pyridine possesses key structural motifs—a pyridine ring and a nitrobenzoyl group—that are prevalent in a wide array of biologically active molecules. The pyridine scaffold, in particular, is a well-established pharmacophore in numerous approved drugs. Given the structural similarities of pyridine-containing compounds to known anti-inflammatory agents, we hypothesize that 3-Methyl-2-(3-nitrobenzoyl)pyridine may exhibit inhibitory activity against Cyclooxygenase-2 (COX-2).

COX-2 is a critical enzyme in the inflammatory pathway, responsible for the synthesis of pro-inflammatory prostaglandins.[1] Its selective inhibition is a validated therapeutic strategy for managing pain and inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[2] Therefore, for the purpose of this guide, we will proceed with human COX-2 as the primary biological target for our in silico investigation.

The Computational Workflow: A Multi-Pillar Approach

Our in silico evaluation will be built upon a foundation of three core computational techniques: molecular docking, molecular dynamics (MD) simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. This integrated approach provides a holistic view of the molecule's potential, from its binding affinity and mechanism of action at the molecular level to its likely behavior within a biological system.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Dynamic Interaction Analysis cluster_2 Phase 3: Pharmacokinetic Profiling Ligand & Protein Preparation Ligand & Protein Preparation Molecular Docking Molecular Docking Ligand & Protein Preparation->Molecular Docking Top Pose Selection Top Pose Selection Molecular Docking->Top Pose Selection Molecular Dynamics Molecular Dynamics Top Pose Selection->Molecular Dynamics Binding Free Energy Calculation Binding Free Energy Calculation Molecular Dynamics->Binding Free Energy Calculation Ligand Preparation Ligand Preparation ADMET Prediction ADMET Prediction Ligand Preparation->ADMET Prediction Final Evaluation Final Evaluation ADMET Prediction->Final Evaluation Binding Free Energy Calculation->Final Evaluation

Caption: High-level overview of the in silico modeling workflow.

Ligand and Protein Preparation: The Foundation of Accuracy

The fidelity of any in silico model is fundamentally dependent on the quality of the input structures. This initial preparation phase is critical for ensuring that the subsequent calculations are both accurate and meaningful.

Ligand Preparation

Our subject of investigation is 3-Methyl-2-(3-nitrobenzoyl)pyridine, and for validation purposes, we will use Celecoxib, a known selective COX-2 inhibitor.

Compound Role SMILES String
3-Methyl-2-(3-nitrobenzoyl)pyridineTest CompoundCc1cccc(n1)C(=O)c2cccc(c2)[O-]
CelecoxibPositive ControlCC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F[3]

Protocol for Ligand Preparation:

  • 2D to 3D Conversion: The SMILES strings for both the test compound and Celecoxib will be converted into 3D structures using a molecular editor such as Avogadro.[4]

  • Energy Minimization: The initial 3D structures will be subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

  • File Format Conversion: The energy-minimized structures will be saved in the .pdbqt format, which is required for AutoDock Vina. This format includes atomic charges and atom type definitions.[5][6]

Protein Preparation

For this study, we will utilize the high-resolution crystal structure of human COX-2 in complex with Celecoxib.

  • PDB ID: 3LN1[7]

  • Resolution: 2.40 Å[7]

Protocol for Protein Preparation:

  • PDB File Acquisition: The 3D structure of COX-2 (PDB ID: 3LN1) will be downloaded from the RCSB Protein Data Bank.[2][8]

  • Structure Cleaning: Using molecular visualization software such as PyMOL or UCSF Chimera, all non-essential molecules, including water, co-solvents, and the co-crystallized ligand (Celecoxib), will be removed from the PDB file.

  • Protonation and Charge Assignment: Polar hydrogen atoms will be added to the protein structure, and Gasteiger charges will be assigned. This step is crucial for accurately modeling electrostatic interactions.

  • File Format Conversion: The prepared protein structure will be saved in the .pdbqt format for use with AutoDock Vina.[5][6]

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.[9] We will use AutoDock Vina, a widely used and validated docking program.[5]

G Prepared Protein (PDBQT) Prepared Protein (PDBQT) Define Grid Box Define Grid Box Prepared Protein (PDBQT)->Define Grid Box Docking Simulation Docking Simulation Define Grid Box->Docking Simulation Configuration File Prepared Ligand (PDBQT) Prepared Ligand (PDBQT) Prepared Ligand (PDBQT)->Docking Simulation Binding Poses & Affinities (kcal/mol) Binding Poses & Affinities (kcal/mol) Docking Simulation->Binding Poses & Affinities (kcal/mol) Post-Docking Analysis Post-Docking Analysis Binding Poses & Affinities (kcal/mol)->Post-Docking Analysis

Caption: Workflow for the molecular docking protocol.

Protocol for Molecular Docking with AutoDock Vina:

  • Grid Box Definition: A grid box will be defined around the active site of COX-2. The coordinates of the grid box will be centered on the position of the co-crystallized Celecoxib in the original PDB file (3LN1) to ensure that the docking search is focused on the known binding pocket.[10]

  • Configuration File Creation: A configuration file (conf.txt) will be created containing the paths to the prepared protein and ligand files, the coordinates and dimensions of the grid box, and the desired exhaustiveness of the search.

  • Execution of Docking: AutoDock Vina will be executed from the command line, using the configuration file as input.

  • Re-docking Validation: To validate the docking protocol, the co-crystallized Celecoxib will be re-docked into the active site of COX-2. A successful validation is typically indicated by a root-mean-square deviation (RMSD) of less than 2.0 Å between the re-docked pose and the crystallographic pose.[11]

  • Docking of the Test Compound: 3-Methyl-2-(3-nitrobenzoyl)pyridine will be docked into the active site of COX-2 using the validated protocol.

  • Analysis of Results: The output from AutoDock Vina will provide the binding affinity (in kcal/mol) and the coordinates of the predicted binding poses for each ligand. The pose with the lowest binding energy is typically considered the most favorable.[12]

Interpreting the Results:

The binding affinity is a measure of the strength of the interaction between the ligand and the protein; a more negative value indicates a stronger binding.[13] The binding poses will be visualized and analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues in the active site.[14][15]

Molecular Dynamics Simulations: Assessing Complex Stability

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing us to assess the stability of the complex over time.[16] We will use GROMACS, a versatile and high-performance MD simulation package.[17]

G Best Docked Pose Best Docked Pose System Preparation System Preparation Best Docked Pose->System Preparation Energy Minimization Energy Minimization System Preparation->Energy Minimization NVT Equilibration NVT Equilibration Energy Minimization->NVT Equilibration NPT Equilibration NPT Equilibration NVT Equilibration->NPT Equilibration Production MD Production MD NPT Equilibration->Production MD Trajectory Analysis Trajectory Analysis Production MD->Trajectory Analysis

Caption: Step-by-step workflow for molecular dynamics simulation.

Protocol for MD Simulation with GROMACS:

  • System Preparation: The protein-ligand complex from the best docking pose will be placed in a simulation box, which will then be solvated with a suitable water model (e.g., TIP3P). Ions (Na+ and Cl-) will be added to neutralize the system and mimic physiological salt concentrations.[1]

  • Energy Minimization: The system will be subjected to energy minimization to remove any steric clashes or unfavorable geometries.

  • Equilibration: The system will be gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at a constant pressure to ensure that the system is stable before the production run. This is typically done in two phases: NVT (constant Number of particles, Volume, and Temperature) and NPT (constant Number of particles, Pressure, and Temperature).[4]

  • Production MD: A production MD simulation will be run for a duration sufficient to observe the stability of the complex (e.g., 100 ns).

  • Trajectory Analysis: The trajectory from the production MD run will be analyzed to evaluate the stability and dynamics of the protein-ligand complex.

Analysis of MD Simulation Results:

  • Root-Mean-Square Deviation (RMSD): The RMSD of the protein backbone and the ligand will be calculated over time. A stable RMSD plot that plateaus indicates that the system has reached equilibrium.[18][19]

  • Root-Mean-Square Fluctuation (RMSF): The RMSF of individual amino acid residues will be calculated to identify flexible and rigid regions of the protein.[18][19]

  • Hydrogen Bond Analysis: The number and duration of hydrogen bonds between the protein and the ligand will be monitored throughout the simulation to assess the stability of key interactions.

ADMET Prediction: Profiling Drug-Likeness

Early assessment of a compound's ADMET properties is crucial for avoiding late-stage failures in drug development.[19] We will use web-based platforms such as SwissADME and ADMETlab 3.0 to predict the pharmacokinetic and toxicological profile of 3-Methyl-2-(3-nitrobenzoyl)pyridine.[9][20]

Protocol for ADMET Prediction:

  • Input: The SMILES string of 3-Methyl-2-(3-nitrobenzoyl)pyridine will be submitted to the SwissADME and ADMETlab 3.0 web servers.[21][22]

  • Analysis: The servers will provide predictions for a wide range of properties.

Key ADMET Parameters and Their Interpretation:

Category Parameter Significance
Physicochemical Properties Molecular Weight, LogP, TPSAThese properties influence a compound's solubility, permeability, and overall drug-likeness.
Pharmacokinetics GI Absorption, BBB PermeabilityPredicts how the compound will be absorbed and distributed in the body.
Drug-Likeness Lipinski's Rule of Five, Veber's RuleThese rules provide a general assessment of whether a compound is likely to be an orally active drug.[23]
Toxicity Ames Mutagenicity, CarcinogenicityPredicts the potential for the compound to cause genetic mutations or cancer.

Synthesis of Findings and Future Directions

The culmination of this in silico investigation will be a comprehensive profile of 3-Methyl-2-(3-nitrobenzoyl)pyridine. The molecular docking results will provide insights into its potential to bind to COX-2 and the specific interactions that stabilize the complex. The molecular dynamics simulations will offer a measure of the stability of this binding over time. Finally, the ADMET predictions will give an early indication of its drug-like properties and potential liabilities.

A favorable outcome from this computational workflow would be characterized by:

  • A strong binding affinity to COX-2, comparable to or better than the positive control (Celecoxib).

  • A stable protein-ligand complex in MD simulations, as evidenced by low RMSD and persistent key interactions.

  • A promising ADMET profile, with good predicted oral bioavailability and a low risk of toxicity.

Should 3-Methyl-2-(3-nitrobenzoyl)pyridine demonstrate these characteristics, it would be a strong candidate for synthesis and subsequent in vitro and in vivo validation.

References

  • Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., Raheem, S., & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48.
  • Angelo Raymond Rossi. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Retrieved February 10, 2026, from [Link]

  • Bioinformatics Review. (2020, July 12). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. Retrieved February 10, 2026, from [Link]

  • Biology Insights. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Retrieved February 10, 2026, from [Link]

  • Biology Insights. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. YouTube. Retrieved February 10, 2026, from [Link]

  • Genomics & Informatics Lab. (2026). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. Retrieved February 10, 2026, from [Link]

  • How to... in 3 minutes. (2021, October 19). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. YouTube. Retrieved February 10, 2026, from [Link]

  • Lan Vu. (2023, August 27). Analyze protein-ligand interactions of docking-based virtual screening results. Medium. Retrieved February 10, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Celecoxib. PubChem. Retrieved February 10, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 3LN1: Structure of celecoxib bound at the COX-2 active site. Retrieved February 10, 2026, from [Link]

  • PDBsum. (n.d.). 3LN1. Retrieved February 10, 2026, from [Link]

  • Protein dynamics. (n.d.). RMSD/RMSF Analysis. Retrieved February 10, 2026, from [Link]

  • Protein-Ligand HOWTO. (n.d.). Molecular Docking. Retrieved February 10, 2026, from [Link]

  • RCSB PDB. (n.d.). 3LN1: Structure of celecoxib bound at the COX-2 active site. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (n.d.). How do you interpret and analyze molecular docking results?. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (n.d.). What is the major difference between RMSD and RMSF analysis?. Retrieved February 10, 2026, from [Link]

  • TeachOpenCADD. (n.d.). Analyzing molecular dynamics simulations. Retrieved February 10, 2026, from [Link]

  • The Galaxy Project. (2019, June 3). Computational chemistry / Analysis of molecular dynamics simulations / Hands-on. Galaxy Training. Retrieved February 10, 2026, from [Link]

  • Vitalis Mbayo, Vincent A. Obakachi, Penny P. Govender, & Krishna K. Govender. (n.d.). Re-docking validation of celecoxib in COX-2 (PDB ID: 3LN1) shows near-perfect alignment of native (green) and re-docked (magenta) poses in the binding pocket, with an RMSD of 0.11 Å. ResearchGate. Retrieved February 10, 2026, from [Link]

  • wwPDB. (n.d.). PDB Entry - 3LN1. Retrieved February 10, 2026, from [Link]

  • RCSB PDB. (2010). 3LN1: Structure of celecoxib bound at the COX-2 active site. [Link]

  • ADMETlab 3.0. (2024). ADMETlab 3.0. [Link]

  • SwissADME. (n.d.). SwissADME. [Link]

  • GROMACS. (n.d.). GROMACS. [Link]

  • Huang, S. Y., & Zou, X. (2010). Inclusion of solvation and entropy in the knowledge-based scoring function for protein-ligand interactions.
  • Lemkul, J. A. (n.d.). GROMACS Tutorials. Retrieved February 10, 2026, from [Link]

  • Dr. Jyoti Bala. (2023, January 16). SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics. YouTube. Retrieved February 10, 2026, from [Link]

  • Scribd. (2024, August 4). SwissADME. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (n.d.). Display of post-docking analysis and ligand–protein interactions. Retrieved February 10, 2026, from [Link]

  • The Bioinformatics Coach. (2020, September 1). How to use SwissADME?. YouTube. Retrieved February 10, 2026, from [Link]

  • Dong, J., Wang, N. N., Yao, Z. J., Zhang, L., Cheng, Y., Ouyang, D., ... & Hou, T. J. (2024). ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support. Nucleic acids research, 52(W1), W633–W640.
  • Bioinformatics Online. (2025, March 12). How to predict Pharmacokinetic Properties of ligands using pkCSM and SwissADME in 3 minutes. YouTube. Retrieved February 10, 2026, from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). celecoxib. Retrieved February 10, 2026, from [Link]

  • GitHub. (n.d.). gregory-kyro/molecular_dynamics_analyses. Retrieved February 10, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Celecoxib. NIST Chemistry WebBook. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (2025, September 20). ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support. Retrieved February 10, 2026, from [Link]

  • admetSAR 3.0. (2023, June 28). Tutorial. Retrieved February 10, 2026, from [Link]

  • Bioinformatics Insights. (2025, August 6). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. Retrieved February 10, 2026, from [Link]

  • MGLTools. (n.d.). MGLTools. Retrieved February 10, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Evaluation of 3-Methyl-2-(3-nitrobenzoyl)pyridine in Kinase Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The discovery and characterization of novel kinase inhibitors are pivotal in the advancement of targeted therapeutics. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of a novel investigational compound, exemplified by 3-Methyl-2-(3-nitrobenzoyl)pyridine, for its potential as a kinase inhibitor. We will detail a strategic workflow, from initial compound handling and solubility assessment to primary screening, dose-response analysis, and preliminary mechanism of action studies. The protocols herein are designed to be self-validating, incorporating essential controls and data analysis practices to ensure scientific rigor. This guide emphasizes the rationale behind experimental choices and provides a framework adaptable to various kinase targets and assay platforms.

Introduction: The Quest for Specific Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent a significant class of drug targets.[1][2] The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer.[2][3] Consequently, the identification of small molecules that can selectively modulate kinase function is a cornerstone of modern drug discovery.[1][4] The journey from a novel chemical entity to a validated kinase inhibitor is a multi-step process requiring robust and reliable in vitro assays.[1]

This application note uses 3-Methyl-2-(3-nitrobenzoyl)pyridine as an investigational compound to illustrate a comprehensive workflow for kinase inhibitor profiling. The principles and protocols described are broadly applicable to any novel small molecule. We will navigate the critical steps of compound characterization, assay selection, and data interpretation, providing the user with a solid foundation for their kinase inhibitor discovery program.

Pre-Assay Compound Management: The Foundation of Reliable Data

Before embarking on any biological assay, a thorough characterization of the investigational compound's physicochemical properties is paramount. Inconsistent compound solubility or stability can lead to misleading results and a significant waste of resources.

Solubility Assessment

A critical first step is to determine the solubility of 3-Methyl-2-(3-nitrobenzoyl)pyridine in aqueous buffers commonly used for kinase assays.

Protocol: Kinetic Solubility Assessment

  • Prepare a high-concentration stock solution of 3-Methyl-2-(3-nitrobenzoyl)pyridine (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

  • Serially dilute the stock solution in a clear 96-well plate with the chosen kinase assay buffer to create a range of concentrations (e.g., 1 µM to 100 µM).

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

  • The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit. It is advisable to work at concentrations well below this limit to avoid compound precipitation in the assay.

Stock Solution Preparation and Storage

For consistent results, proper handling of the compound stock solution is essential.

  • Preparation: Prepare a concentrated stock solution (e.g., 10 mM) in high-purity DMSO. Ensure the compound is fully dissolved.

  • Aliquoting: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw a fresh aliquot and prepare intermediate dilutions in DMSO before further dilution in aqueous assay buffer. The final DMSO concentration in the kinase assay should be kept low (typically ≤ 1%) to minimize its effect on enzyme activity.[5]

Selecting the Appropriate Kinase Assay Platform

A variety of assay formats are available for measuring kinase activity, each with its own advantages and disadvantages.[1] The choice of platform will depend on the specific kinase, the desired throughput, and the available instrumentation.

Assay Technology Principle Advantages Considerations
Luminescence-Based (e.g., Kinase-Glo®) Measures the depletion of ATP, the universal co-substrate for kinases.[6][7][8][9]Universal for all ATP-dependent kinases, simple "add-mix-read" format, high sensitivity, and good Z'-factor values.[6][8]Indirect measurement of kinase activity; potential for interference from compounds that affect luciferase or ATP.[10]
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescently labeled tracer that binds to the kinase.[11][12][13][14]Homogeneous format, suitable for high-throughput screening (HTS).[12][14] Can be configured as a competitive binding assay.[15]Requires a suitable fluorescent tracer for each kinase; potential for interference from fluorescent compounds.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) (e.g., HTRF®) Measures the FRET between a donor and an acceptor fluorophore, typically on a substrate and an anti-phospho antibody.[16][17][18][19]Homogeneous, highly sensitive, and robust with reduced background fluorescence.[18][19]Requires specific antibodies and labeled substrates; potential for interference from compounds that affect FRET.
AlphaScreen®/AlphaLISA® A bead-based proximity assay where phosphorylation of a substrate brings donor and acceptor beads together, generating a luminescent signal.[20][21][22]Highly sensitive and versatile, can be used for various substrate types.[20]Light-sensitive reagents; potential for interference from singlet oxygen quenchers.
Radiometric Assays Measures the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[4][5]Direct and highly sensitive measurement of phosphorylation.[5] Considered a "gold standard" for validating hits.[4]Requires handling of radioactive materials and specialized equipment; not easily adaptable to HTS.

For initial screening of a novel compound like 3-Methyl-2-(3-nitrobenzoyl)pyridine, a luminescence-based assay such as Kinase-Glo® is often a good starting point due to its universality and simple workflow.[6][7]

Primary Screening: Identifying Potential Kinase Hits

The initial step in characterizing the biological activity of 3-Methyl-2-(3-nitrobenzoyl)pyridine is to perform a single-concentration screen against a panel of kinases. This will identify potential "hits" for further investigation.

Protocol: Single-Point Kinase Inhibition Screen using a Luminescence-Based Assay

This protocol is a general guideline and should be optimized for each specific kinase.

  • Reagent Preparation:

    • Prepare the kinase reaction buffer as recommended by the enzyme supplier.

    • Prepare a solution of the kinase at 2X the final desired concentration in the reaction buffer.

    • Prepare a solution of the kinase substrate and ATP at 2X the final desired concentration in the reaction buffer. The ATP concentration should ideally be at or near the Km for each kinase to facilitate the identification of ATP-competitive inhibitors.[23]

    • Prepare a 2X solution of 3-Methyl-2-(3-nitrobenzoyl)pyridine in the reaction buffer (e.g., for a final concentration of 10 µM).

    • Prepare positive control (a known inhibitor for the kinase) and negative control (DMSO vehicle) solutions at 2X the final concentration.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the 2X investigational compound, positive control, or negative control solution.

    • Add 5 µL of the 2X kinase solution to all wells.

    • Incubate for 15 minutes at room temperature to allow the compound to interact with the kinase.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to all wells.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for the desired reaction time (e.g., 60 minutes). The reaction should be within the linear range of the assay.[23]

  • Signal Detection (e.g., using Kinase-Glo®):

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add 20 µL of the Kinase-Glo® reagent to each well.

    • Mix briefly on a plate shaker.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each well using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

Hit Confirmation and Potency Determination (IC₅₀)

Any "hits" identified in the primary screen (e.g., >50% inhibition) should be confirmed, and their potency determined by generating a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀).

Protocol: IC₅₀ Determination
  • Prepare a serial dilution of 3-Methyl-2-(3-nitrobenzoyl)pyridine in DMSO. A 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM) is common.

  • Perform the kinase assay as described in section 4, but instead of a single concentration, use the serial dilution of the investigational compound.

  • Plot the percent inhibition as a function of the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Example IC₅₀ Data Table:

Kinase TargetIC₅₀ (µM)
Kinase A1.2
Kinase B> 50
Kinase C8.5

Unveiling the Mechanism of Action (MoA)

Understanding how a compound inhibits a kinase is crucial for its development. One of the most common initial MoA studies is to determine if the inhibitor is competitive with ATP.

ATP Competition Assay

This assay is performed by measuring the IC₅₀ of the investigational compound at different ATP concentrations.

  • Principle: If the compound is an ATP-competitive inhibitor, its apparent IC₅₀ will increase as the concentration of ATP in the assay increases. This is because more ATP is present to compete with the inhibitor for binding to the kinase's active site.

  • Procedure: Determine the IC₅₀ of 3-Methyl-2-(3-nitrobenzoyl)pyridine at a low ATP concentration (e.g., the Km of ATP) and at a high ATP concentration (e.g., 10x Km or higher).

  • Interpretation: A significant rightward shift in the dose-response curve at the higher ATP concentration indicates an ATP-competitive mechanism of action.

ATP_Competition cluster_low_atp Low [ATP] cluster_high_atp High [ATP] Kinase_low Kinase Active Site Inhibitor_low Inhibitor Inhibitor_low->Kinase_low Binds ATP_low ATP ATP_low->Kinase_low Binds Kinase_high Kinase Active Site Inhibitor_high Inhibitor Inhibitor_high->Kinase_high Competes ATP_high ATP ATP_high->Kinase_high Binds ATP_extra ATP ATP_extra->Kinase_high Binds caption ATP Competition Mechanism

Caption: ATP Competition Mechanism

Assessing Inhibitor Selectivity

An ideal kinase inhibitor should be highly selective for its intended target to minimize off-target effects and potential toxicity.[1] Therefore, it is essential to profile promising "hits" against a broad panel of kinases.

Kinase Selectivity Profiling:

  • Screen 3-Methyl-2-(3-nitrobenzoyl)pyridine at a single, high concentration (e.g., 10 µM) against a large, diverse panel of kinases (e.g., a kinome-wide panel).

  • For any kinases that show significant inhibition, determine the IC₅₀ value.

  • The results will provide a selectivity profile for the compound.

Example Selectivity Data Table:

Kinase% Inhibition at 10 µMIC₅₀ (µM)
Target Kinase A 95% 1.2
Kinase D75%5.8
Kinase E45%> 20
Kinase F12%> 50

Data Integrity and Assay Controls

To ensure the validity of the generated data, appropriate controls must be included in every assay.

  • Negative Control (0% Inhibition): Typically contains the kinase, substrate, ATP, and the same concentration of DMSO as the test wells. This represents the uninhibited kinase activity.

  • Positive Control (100% Inhibition): Contains the kinase, substrate, ATP, DMSO, and a known, potent inhibitor for the target kinase. This defines the baseline for full inhibition.

  • Z'-Factor: This statistical parameter is used to assess the quality of an assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay that is suitable for HTS.

Conclusion

The evaluation of a novel compound, such as 3-Methyl-2-(3-nitrobenzoyl)pyridine, for kinase inhibitory activity is a systematic process that requires careful planning and execution. By following the workflow outlined in this application note—from meticulous pre-assay compound management to robust primary and secondary screening, and initial mechanism of action studies—researchers can confidently identify and characterize promising new kinase inhibitors. The use of appropriate controls and the selection of a suitable assay platform are critical for generating high-quality, reproducible data, thereby accelerating the path of drug discovery.

References

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC. [Link]

  • Tyrosine kinase activity in AlphaScreen mode. BMG Labtech. [Link]

  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]

  • Principle of the AlphaScreen kinase assay. ResearchGate. [Link]

  • A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity. Biocompare. [Link]

  • Fluorescence Polarization Detection. BMG LABTECH. [Link]

  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. PMC. [Link]

  • Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. PLOS One. [Link]

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. PMC. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Versatile small molecule kinase assay through real-time, ratiometric fluorescence changes based on a pyrene-DPA-Zn 2+ complex. RSC Publishing. [Link]

  • Pharmacological approaches to understanding protein kinase signaling networks. Frontiers. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]

  • Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. [Link]

  • Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. MDPI. [Link]

  • Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases. PMC. [Link]

  • High affinity targets of protein kinase inhibitors have similar residues at the positions energetically important for binding. PubMed. [Link]

  • PF-04691502, a potent and selective oral inhibitor of PI3K and mTOR kinases with antitumor activity. PubMed. [Link]

  • Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. MDPI. [Link]

  • CAS No : 429659-01-8 | Product Name : Ethyl 3-[[4-(Methylamino)-3-nitrobenzoyl]-pyridin-2-ylamino]propanoate. Pharmaffiliates. [Link]

  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. ProQuest. [Link]

  • Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. PubMed. [Link]

  • N-(4-(Methylamino)-3-nitrobenzoyl)-N-2-pyridinyl-beta-alanine ethyl ester. PubChem. [Link]

Sources

Application Note: Asymmetric Synthesis of Chiral Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Flatland" Challenge

Pyridine rings are the single most common heteroaromatic motif in FDA-approved drugs. However, their inherent planarity (the "Flatland" problem) limits the available chemical space for drug binding. Introducing chirality directly onto the pyridine scaffold—specifically at the


-position—dramatically increases vector complexity and target specificity.

This guide moves beyond simple reductions (piperidines) and focuses on retaining the aromatic core while installing chiral substituents. We present three orthogonal, field-validated protocols:

  • Ni-Catalyzed Reductive Cross-Coupling: For coupling halides with electrophiles.[1][2]

  • Enantioselective Minisci Reaction: For radical alkylation of the pyridine base.

  • Rare-Earth Catalyzed C–H Addition: For atom-economic hydroalkylation of alkenes.

Methodology 1: Ni-Catalyzed Asymmetric Reductive Cross-Coupling

Best for: Installing alkyl groups from benzylic or


-chloro nitrile precursors onto halogenated pyridines.
Mechanistic Rationale

Traditional cross-couplings (Suzuki/Negishi) require pre-formed organometallics, which are often unstable or difficult to make chiral. This protocol uses reductive cross-coupling , where a Ni(0) catalyst cycles between an aryl halide (the pyridine) and an alkyl electrophile (the chiral source) using a stoichiometric reductant (


 or 

).[2]
  • The Key: The enantioselectivity is determined during the radical recombination step at the Nickel center, controlled by chiral Bis-oxazoline (BiOx) ligands.

  • Why it works: The mechanism involves the formation of a transient alkyl radical from the alkyl halide, which is captured by a chiral

    
     species.
    
Protocol: Coupling of 2-Iodopyridine with -Chloronitriles

Reagents:

  • Substrate A: 2-Iodopyridine (1.0 equiv)

  • Substrate B:

    
    -Chloronitrile (1.5 equiv)
    
  • Catalyst:

    
     (10 mol%)
    
  • Ligand: (S,S)-4-Heptyl-BiOx (12 mol%)

  • Reductant:

    
     powder (3.0 equiv, activated)
    
  • Solvent: THF (0.5 M)

Step-by-Step Workflow:

  • Ligand Complexation (Glovebox): In a vial, mix

    
     and the BiOx ligand in THF. Stir for 30 minutes until the solution turns a deep green/blue, indicating complex formation.
    
  • Activation: Add the activated

    
     powder to the catalyst solution.
    
  • Substrate Addition: Add 2-iodopyridine and the

    
    -chloronitrile.
    
  • Reaction: Seal the vial and stir vigorously at room temperature (

    
    ) for 12–24 hours. Note: Vigorous stirring is critical to keep the heterogeneous reductant suspended.
    
  • Quench: Remove from glovebox. Dilute with EtOAc and quench with 1M HCl (aq).

  • Purification: Extract, dry (

    
    ), and purify via silica gel chromatography.
    
Visualization: Reductive Coupling Workflow

Ni_Coupling Glovebox Glovebox Environment (O2/H2O < 1 ppm) Complex Ligand Complexation (NiCl2 + BiOx -> Deep Blue) Glovebox->Complex THF, 30 min Reaction Reductive Cycle (Mn0 -> Mn2+) Complex->Reaction + Substrates + Mn powder Product Chiral Pyridine Derivative Reaction->Product 12-24h, Workup

Caption: Workflow for Ni-catalyzed reductive cross-coupling. Anaerobic conditions are strictly required until the quench step.

Methodology 2: Enantioselective Minisci-Type Alkylation

Best for: Direct functionalization of native pyridines without pre-halogenation.

Mechanistic Rationale

The classic Minisci reaction uses radical addition to a protonated pyridine.[3] Historically, this lacked stereocontrol. The breakthrough by the Phipps Group utilizes a Chiral Phosphoric Acid (CPA) .

  • Dual Activation: The CPA protonates the pyridine (making it electrophilic) and hydrogen-bonds with the incoming radical precursor (an amide or amine).

  • The "Handshake": This bifunctional interaction creates a rigid chiral pocket, forcing the radical to attack from a specific face.

Protocol: CPA-Catalyzed Alkylation

Reagents:

  • Substrate: Pyridine derivative (1.0 equiv)

  • Radical Precursor: N-Acyl amino acid derivative (e.g., N-Ac-Valine)

  • Catalyst: (R)-TRIP or substituted BINOL-phosphoric acid (5-10 mol%)

  • Oxidant:

    
     (Persulfate) or Photoredox catalyst (Ir-based) + Blue LED
    
  • Solvent:

    
     or Benzene
    

Step-by-Step Workflow:

  • Setup: In a borosilicate vial, combine the pyridine, radical precursor, and CPA catalyst.

  • Acidification: Ensure the pyridine is protonated. If the CPA is not acidic enough, a stoichiometric achiral acid (TFA) may be needed, but the CPA must remain the chiral counterion.

  • Radical Generation (Thermal Method): Add persulfate oxidant. Heat to

    
    .
    
  • Radical Generation (Photochemical Method): Add Ir-photocatalyst (1 mol%). Irradiate with Blue LEDs (450 nm) at RT.

  • Monitoring: Monitor consumption of the pyridine by LC-MS.

  • Workup: Basify with sat.

    
     (critical to free the pyridine base) and extract with DCM.
    
Visualization: CPA Bifunctional Mechanism

CPA_Mechanism CPA Chiral Phosphoric Acid (CPA) Complex Ternary Complex (H-Bond Network) CPA->Complex Protonation Pyridine Pyridine Substrate Pyridine->Complex Base Pairing Radical Radical Precursor (Amide) Radical->Complex H-Bonding Product Chiral Product Complex->Product Stereoselective Radical Addition

Caption: The CPA acts as a bifunctional scaffold, protonating the pyridine while orienting the incoming radical via Hydrogen bonding.[4][5][6][7]

Methodology 3: Rare-Earth Catalyzed C–H Addition to Alkenes

Best for: Atom-economic synthesis (100% atom efficiency) and installing large alkyl chains.

Mechanistic Rationale

This method, pioneered by the Hou Group , utilizes half-sandwich Scandium (Sc) or Lutetium (Lu) complexes. Unlike late transition metals, these Rare-Earth catalysts activate the pyridine C–H bond via


-bond metathesis, followed by insertion of an alkene.
  • Selectivity: The bulky chiral ligand (typically a cyclopentadienyl-ligated binaphthyl) dictates the enantioselectivity during the alkene insertion step.

Protocol: Sc-Catalyzed C-H Alkylation

Reagents:

  • Substrate: Pyridine (1.0 equiv)

  • Alkene: 1-Alkene (e.g., styrene or aliphatic alkene) (1.2 equiv)

  • Catalyst: Chiral Half-Sandwich Scandium Complex (5 mol%)

  • Solvent: Toluene

Step-by-Step Workflow:

  • Catalyst Prep: This reaction is extremely water-sensitive. All reagents must be dried over

    
     or molecular sieves.
    
  • Mixing: In a glovebox, dissolve the Sc-catalyst in toluene.

  • Addition: Add the pyridine and alkene.

  • Reaction: Heat to

    
     in a sealed tube for 2-6 hours.
    
  • Quench: Open to air and add wet ether.

  • Purification: Flash chromatography on silica (neutralized with

    
     to prevent streaking).
    

Comparative Data & Troubleshooting

Method Selection Matrix
FeatureNi-Reductive CouplingCPA-MinisciRare-Earth C-H
Pre-functionalization Required (Halide)None (Native C-H)None (Native C-H)
Chiral Source Ligand (BiOx)Catalyst (CPA)Catalyst (Sc-complex)
Substrate Scope Broad (tolerant of polar groups)Basic heterocycles onlyPyridines/Alkenes
Main Limitation Requires glovebox/reductantRegiocontrol can be trickyMoisture sensitivity
Atom Economy Low (Stoichiometric waste)ModerateHigh (100%)
"Senior Scientist" Optimization Tips
  • Ligand Sensitivity (Ni-Method): The BiOx ligands are sensitive to steric bulk on the pyridine at the ortho position relative to the halide. If your yield is low (<40%), switch to a Pyrox ligand or increase catalyst loading to 15 mol%.

  • Radical Lifetime (Minisci): If you observe low conversion in the Minisci reaction, the radical is likely quenching before reacting. Slow addition of the oxidant (syringe pump over 4 hours) often boosts yield by maintaining a low steady-state concentration of radicals.

  • Moisture (Rare-Earth): Scandium catalysts are "dead" upon contact with moisture. If the reaction solution turns cloudy immediately, your solvent is wet. Re-distill toluene over Sodium/Benzophenone.

References

  • Reisman, S. E., et al. (2017). Nickel-Catalyzed Asymmetric Reductive Cross-Coupling to Access 1,1-Diarylalkanes.[8] Journal of the American Chemical Society.[5]

  • Phipps, R. J., et al. (2018).[6] Catalytic enantioselective Minisci-type addition to heteroarenes.[6][9] Science.[6]

  • Phipps, R. J., et al. (2020). A Computational and Experimental Investigation of the Origin of Selectivity in the Chiral Phosphoric Acid Catalyzed Enantioselective Minisci Reaction. Journal of the American Chemical Society.[5]

  • Hou, Z., et al. (2022/2025).[5][7] Enantioselective C–H Bond Addition of Pyridines to Alkenes Catalyzed by Chiral Half-Sandwich Rare-Earth Complexes.[7] Journal of the American Chemical Society.[5] [7]

  • Doyle, A. G., et al. (2017). Nickel-Catalyzed Enantioselective Reductive Cross-Coupling of Styrenyl Aziridines.[10] Journal of the American Chemical Society.[5]

Sources

Application Notes and Protocols for the Crystallization of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Crystalline Form in Substituted Pyridine Development

Substituted pyridines are a cornerstone of modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The pyridine ring, with its nitrogen heteroatom, imparts unique electronic and hydrogen bonding capabilities, influencing the molecule's bioactivity and material properties.[1][4] However, the ultimate efficacy and performance of a substituted pyridine often hinge on its solid-state form. Crystallization, the process of forming a well-ordered, three-dimensional lattice, is paramount for controlling critical attributes such as purity, stability, solubility, and bioavailability.[5][6][7]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of crystallization techniques tailored for substituted pyridines. Moving beyond a simple recitation of methods, this document delves into the underlying principles, offering field-proven insights to navigate the often-complex landscape of pyridine crystallization. We will explore the causality behind experimental choices, empowering the researcher to develop robust and reproducible crystallization protocols.

I. Foundational Principles: Understanding the Crystallization of Substituted Pyridines

The crystallization of substituted pyridines is governed by a delicate interplay of intermolecular forces. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while substituents can introduce a variety of other interactions, including hydrogen bond donation, π-π stacking, and halogen bonding.[8][9][10] The nature and position of these substituents significantly influence the molecule's polarity, solubility, and ultimately, its ability to form a stable crystal lattice.[11][12] For instance, the presence of hydrogen-bonding groups can either facilitate or hinder crystallization depending on the solvent environment.[13]

A key consideration is the potential for polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.[14] The choice of crystallization method and solvent can profoundly impact which polymorph is obtained. Furthermore, the basicity of the pyridine nitrogen (with a typical pKa between 5 and 6) makes pH a critical parameter, influencing the ionization state of the molecule and its interactions.[15][16]

II. Strategic Selection of Crystallization Techniques

There is no single "magic bullet" for crystallizing substituted pyridines. The optimal technique depends on the compound's specific properties, including its solubility profile, thermal stability, and the quantity of material available. Below, we detail the most effective methods, providing both the "how" and the "why."

A. Slow Evaporation: The Workhorse of Crystallization

Slow evaporation is often the simplest and most common starting point for crystallization.[17][18] The principle is straightforward: as the solvent slowly evaporates from a near-saturated solution, the concentration of the solute increases, leading to supersaturation and subsequent crystal growth.[19]

Protocol for Slow Evaporation:

  • Solvent Selection: Choose a solvent in which the substituted pyridine is moderately soluble. A solvent that is too effective will result in a supersaturated solution that is difficult to crystallize, while a poor solvent will not dissolve enough material.[13] Refer to Table 1 for guidance on solvent selection.

  • Dissolution: Prepare a near-saturated solution of the compound in the chosen solvent. This can be done at room temperature or with gentle heating if necessary. Ensure all solid material is dissolved.[18]

  • Setup: Transfer the solution to a clean vial or small flask. To control the evaporation rate, cover the container with a cap that has a small hole, or use parafilm with a few needle punctures.[18][20] A slower evaporation rate generally leads to higher quality crystals.[21]

  • Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over hours to weeks.[19][22]

Causality: The slow rate of solvent removal is crucial for allowing the molecules to orient themselves correctly into a well-ordered crystal lattice. Rapid evaporation often leads to the formation of amorphous solids or very small, poorly defined crystals.[23]

B. Vapor Diffusion: Precision for Milligram Quantities

Vapor diffusion is a highly successful technique, particularly when working with small amounts of material.[13][17][22] It involves the slow diffusion of a volatile "anti-solvent" (a solvent in which the compound is insoluble) into a solution of the compound, gradually reducing its solubility and inducing crystallization.[19]

Protocol for Vapor Diffusion (Sitting Drop Method):

  • Solution Preparation: Dissolve the substituted pyridine in a small volume of a "good" solvent (one in which it is highly soluble) in a small, open vial or on a depression slide.[13][24]

  • Anti-Solvent Reservoir: Place this inner vial inside a larger, sealed container (e.g., a beaker or jar) that contains a larger volume of a volatile anti-solvent.[13][19]

  • Diffusion: Seal the outer container and leave it undisturbed. The anti-solvent will slowly vaporize and diffuse into the solution containing the compound, causing it to become less soluble and crystallize.[19][22]

Causality: This method provides exquisite control over the rate of supersaturation. The slow diffusion of the anti-solvent ensures a gradual decrease in solubility, promoting the growth of large, well-defined single crystals.[19] Placing the setup in a refrigerator can further slow down the diffusion process for even better results.[13]

C. Slow Cooling Crystallization: Leveraging Temperature-Dependent Solubility

This technique is ideal for compounds that exhibit a significant increase in solubility with temperature.[17][25] A saturated solution is prepared at an elevated temperature and then allowed to cool slowly, causing the solubility to decrease and the compound to crystallize out.

Protocol for Slow Cooling:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[25]

  • Hot Dissolution: Prepare a saturated solution of the compound in the chosen solvent by heating the mixture until all the solid dissolves.[25]

  • Slow Cooling: Remove the solution from the heat source and allow it to cool slowly to room temperature. To slow the cooling rate, the flask can be placed in an insulated container.[23][25]

  • Further Cooling: Once at room temperature, the flask can be moved to a refrigerator or ice bath to maximize crystal yield.[25]

Causality: The gradual decrease in temperature slowly reduces the solubility of the compound, leading to a controlled crystallization process. Rapid cooling should be avoided as it can lead to the formation of small, impure crystals.[23][25]

D. Anti-Solvent Addition: A Controlled Precipitation

In this method, a "poor" solvent (anti-solvent) is slowly added to a solution of the compound in a "good" solvent to induce crystallization.[25]

Protocol for Anti-Solvent Addition:

  • Dissolution: Dissolve the substituted pyridine in a minimal amount of a good solvent.

  • Anti-Solvent Addition: Slowly add the anti-solvent dropwise to the stirred solution until it becomes slightly turbid (cloudy).[25]

  • Re-dissolution: Add a few drops of the good solvent back into the solution until the turbidity just disappears.[25]

  • Crystallization: Cover the container and allow it to stand undisturbed. Crystals should form over time.[25]

Causality: The addition of the anti-solvent reduces the overall solvency of the system, forcing the compound out of solution. The slow, controlled addition is key to promoting crystal growth rather than amorphous precipitation.

III. Critical Parameters and Troubleshooting

Success in crystallization often lies in the careful control of several key parameters.

Solvent Selection: The Primary Determinant

The choice of solvent is arguably the most critical factor in a crystallization experiment.[13] A good starting point is to screen a range of solvents with varying polarities and hydrogen bonding capabilities.

Table 1: Recommended Solvent Systems for Substituted Pyridine Crystallization

Solvent ClassExamplesSuitability and Considerations
Alcohols Ethanol, MethanolGood for many pyridines due to hydrogen bonding capabilities. Can be used in slow cooling and anti-solvent methods.[25]
Halogenated Dichloromethane, ChloroformOften yield suitable crystals by slow evaporation, but their volatility can sometimes lead to rapid crystallization and poor crystal quality.[13]
Ethers Diethyl ether, Tetrahydrofuran (THF)Useful as anti-solvents in vapor diffusion and anti-solvent addition methods.[13][17]
Aromatics Toluene, BenzeneCan promote crystallization through π-π stacking interactions. Toluene is generally preferred over the more hazardous benzene.[13]
Esters Ethyl acetateA good general-purpose solvent for organic compounds.[13]
Nitriles AcetonitrileA polar aprotic solvent that can be effective for certain substituted pyridines.[26]
Water Can be a good solvent for highly polar or ionizable pyridines. The pH of the aqueous solution is a critical factor.[15][27]
Mixed Solvents e.g., Ethanol/Water, Hexane/Ethyl AcetateAllows for fine-tuning of the solvent properties to achieve moderate solubility.[18]

Expert Tip: When using a two-solvent system for slow evaporation, choose solvents with different boiling points. The more volatile solvent should be the one in which the compound is more soluble.[18]

The Influence of pH

For substituted pyridines with acidic or basic functionalities, pH can dramatically affect solubility and the solid form obtained.[15] It is crucial to control and document the pH of the crystallization medium, especially in aqueous systems. Adjusting the pH can be a powerful tool to induce crystallization or to target a specific polymorph or salt form.[15][28]

Troubleshooting Common Crystallization Challenges

Table 2: Troubleshooting Guide for Substituted Pyridine Crystallization

ProblemPotential CauseSuggested Solution
No Crystals Form Solution is not supersaturated (too much solvent).Slowly evaporate some of the solvent. If that fails, remove all solvent and try a different solvent system.[23]
Nucleation is inhibited.Try scratching the inside of the vial with a glass rod to create nucleation sites. Add a seed crystal if available.[29]
Oiling Out The solution is too supersaturated, or the cooling rate is too fast.Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[23][29]
Formation of Fine Powder Crystallization occurred too rapidly.Use a less volatile solvent for slow evaporation, or slow down the cooling rate. Consider using vapor diffusion for more controlled crystallization.[23][25]
Low Yield Too much solvent was used, leaving a significant amount of compound in the mother liquor.Concentrate the mother liquor to obtain a second crop of crystals. Optimize the initial solvent volume in subsequent experiments.[23][25]

IV. Advanced Technique: Co-crystallization

For substituted pyridines that are particularly difficult to crystallize, co-crystallization can be a powerful strategy.[5][6][8] This involves crystallizing the target molecule with a second, benign molecule (a "coformer") to form a new crystalline solid with improved properties.[7] The pyridine nitrogen is an excellent hydrogen bond acceptor, making it well-suited for forming co-crystals with coformers that are hydrogen bond donors, such as carboxylic acids.[6][9][10]

Protocol for Co-crystal Screening by Slow Evaporation:

  • Coformer Selection: Choose a pharmaceutically acceptable coformer that is likely to form strong intermolecular interactions (e.g., hydrogen bonds) with your substituted pyridine.

  • Stoichiometric Dissolution: Dissolve stoichiometric amounts (e.g., 1:1 or 1:2 molar ratio) of the substituted pyridine and the coformer in a common solvent.[6]

  • Slow Evaporation: Allow the solvent to evaporate slowly as described in the slow evaporation protocol.

V. Visualizing the Workflow: A Decision Tree for Method Selection

The following diagram provides a logical workflow for selecting an appropriate crystallization technique for a substituted pyridine.

Crystallization_Workflow start Start: Substituted Pyridine Sample solubility Assess Solubility Profile in Various Solvents start->solubility high_sol High Solubility in Many Solvents? solubility->high_sol mod_sol Moderate Solubility? solubility->mod_sol low_sol Low Solubility? solubility->low_sol vapor_diff Vapor Diffusion high_sol->vapor_diff Yes anti_solvent Anti-Solvent Addition high_sol->anti_solvent Yes slow_evap Slow Evaporation mod_sol->slow_evap Yes temp_dep Solubility Highly Temperature Dependent? low_sol->temp_dep slow_cool Slow Cooling temp_dep->slow_cool Yes co_crystal Consider Co-crystallization temp_dep->co_crystal No end Crystals Obtained slow_evap->end Success troubleshoot Troubleshoot (See Table 2) slow_evap->troubleshoot Failure vapor_diff->end Success vapor_diff->troubleshoot Failure slow_cool->end Success slow_cool->troubleshoot Failure anti_solvent->end Success anti_solvent->troubleshoot Failure co_crystal->end Success co_crystal->troubleshoot Failure troubleshoot->solubility Re-evaluate

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for Hindered Pyridine Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving sterically hindered pyridine substrates. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with this powerful yet often temperamental transformation. Here, we move beyond simple protocols to provide in-depth, mechanistically grounded troubleshooting advice to help you navigate the complexities of coupling sterically encumbered pyridines.

The Challenge: Why Are Hindered Pyridines So Difficult?

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and mild reaction conditions.[1] However, its efficiency can be dramatically reduced when dealing with sterically hindered substrates, particularly those involving pyridine rings. The difficulties arise from a confluence of factors:

  • Steric Hindrance: Large groups flanking the reaction site on either the pyridine halide or the boronic acid partner can impede the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[2][3] This steric clash increases the activation energy of these steps, slowing down the reaction or preventing it altogether.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst.[4][5] This coordination can lead to the formation of inactive or less active catalyst species, effectively poisoning the catalytic cycle.[6] This issue is exacerbated in hindered systems where the desired reaction pathway is already slowed.

  • Slow Transmetalation: The transfer of the organic group from the boron atom to the palladium center can be sluggish, especially with electron-deficient heteroaryl boron compounds.[4][5] This slow step can open the door to competing side reactions.

  • Substrate Instability: Pyridine boronic acids, particularly 2-pyridyl derivatives, are known for their instability and propensity for protodeboronation (hydrolysis of the C-B bond).[6][7][8] This decomposition pathway becomes more competitive when the desired coupling reaction is slow.

This guide will provide a structured approach to overcoming these challenges through logical troubleshooting and optimization of your reaction conditions.

Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address the common issues encountered when working with hindered pyridine substrates in Suzuki couplings.

Question 1: My reaction is giving a very low yield, or isn't working at all. Where do I start?

Answer: A low or non-existent yield is the most common problem and often points to a fundamental issue with one or more of the core reaction components. A systematic approach to troubleshooting is crucial.

Initial Diagnosis: The "Big Three" - Catalyst, Base, and Solvent

Think of these three components as the pillars of your reaction. An issue with any one of them can lead to failure.

  • Catalyst System (Palladium Source & Ligand): For hindered substrates, standard catalysts like Pd(PPh₃)₄ are often insufficient.[9] The key is to use a catalyst system that is both highly active and resistant to inhibition by the pyridine nitrogen.

    • The Power of Bulky, Electron-Rich Ligands: The development of specialized phosphine ligands has revolutionized the coupling of challenging substrates.[2] Ligands from the Buchwald (e.g., XPhos, SPhos) and Fu (e.g., P(t-Bu)₃) groups are designed to be both sterically bulky and electron-rich.[10][11]

      • Why they work: The bulkiness of these ligands promotes the formation of a monoligated, highly reactive L₁Pd(0) species, which is crucial for efficient oxidative addition.[2] The electron-rich nature of the phosphine increases the electron density on the palladium center, which in turn facilitates the oxidative addition step with less reactive aryl chlorides.[12] The steric bulk also helps to prevent the pyridine nitrogen from binding to and deactivating the catalyst.[4]

    • N-Heterocyclic Carbenes (NHCs): NHCs are another class of highly effective ligands for challenging Suzuki couplings.[13] They are strong sigma-donors and can form very stable complexes with palladium, leading to robust and highly active catalysts.

  • Base Selection: The base plays a critical role in the Suzuki coupling. It activates the boronic acid by forming a more nucleophilic "ate" complex, which is necessary for the transmetalation step.[13][14][15] For hindered systems, the choice of base is even more critical.

    • Stronger Bases are Often Better: While weaker bases like Na₂CO₃ or K₂CO₃ are common in standard Suzuki reactions, they may not be effective enough for hindered couplings.[16] Stronger, non-nucleophilic bases like K₃PO₄ are frequently the base of choice for these challenging transformations.[2][4]

    • Anhydrous Conditions: In cases where protodeboronation is a significant issue, using an anhydrous base like powdered KF or CsF can be beneficial.[13][16]

  • Solvent System: The solvent not only dissolves the reactants but also influences the solubility of the base and the stability of the catalytic species.[17]

    • Aprotic Polar Solvents: Solvents like dioxane , THF , and toluene are commonly used.[9][18] They are generally good at dissolving the organic substrates and the palladium complexes.

    • The Role of Water: Often, a small amount of water is added to the reaction mixture.[6][18] Water can help to dissolve inorganic bases like K₃PO₄ and can also play a role in the catalytic cycle. However, excessive water can promote protodeboronation of the boronic acid.[18] A typical ratio is around 10-20% water in the solvent mixture.[18]

Question 2: I'm seeing a lot of side products. What are they and how can I minimize them?

Answer: The two most common side reactions in Suzuki couplings, especially with sensitive substrates, are homocoupling and protodeboronation.

1. Homocoupling: The Unwanted Dimer

Homocoupling is the self-coupling of two boronic acid molecules to form a biaryl byproduct.[6] This is often promoted by the presence of oxygen or Pd(II) species, which can arise from an inefficiently reduced Pd(II) precatalyst.[4][6]

Minimization Strategies:

  • Thorough Degassing: Oxygen is a known promoter of homocoupling.[6] It is crucial to thoroughly degas your reaction mixture before adding the catalyst. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.

  • Use a Pd(0) Source: Starting with a Pd(0) precatalyst like Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf), which require in-situ reduction.[6]

  • Ligand Choice: Bulky ligands can sterically disfavor the formation of the intermediates required for homocoupling.[16]

2. Protodeboronation: The Lost Boronic Acid

Protodeboronation is the hydrolysis of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[4] This is a particularly prevalent issue with heteroaryl boronic acids.[7]

Minimization Strategies:

  • Use More Stable Boronic Acid Derivatives: Instead of the free boronic acid, consider using more stable derivatives like pinacol esters (Bpin) or MIDA boronates.[3] These are generally more resistant to hydrolysis.

  • Anhydrous Conditions: As mentioned earlier, running the reaction under anhydrous conditions with a base like K₃PO₄ or CsF can significantly reduce protodeboronation.[16]

  • Control the Temperature: Higher temperatures can accelerate the rate of protodeboronation.[19] While heat is often necessary to drive the desired reaction, excessive temperatures should be avoided.

Question 3: My hindered pyridine halide seems unreactive. How can I push the reaction forward?

Answer: The unreactivity of the pyridine halide is often due to a slow oxidative addition step. This is particularly true for less reactive chloro-pyridines.[3][9][12]

Strategies to Promote Oxidative Addition:

  • Highly Active Catalyst Systems: This is where the choice of ligand is paramount. The aforementioned Buchwald and Fu-type ligands are specifically designed to facilitate the oxidative addition of challenging substrates like aryl chlorides.[2][10][11]

  • Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for oxidative addition.[4] However, this must be balanced against the potential for increased side reactions.

  • Choice of Halide: The reactivity of the halide follows the trend I > Br > Cl.[3] If possible, using the bromo- or iodo-pyridine analogue will result in a much faster oxidative addition.

Data Presentation: A Comparative Look at Key Reaction Parameters

The following tables summarize key data to aid in the selection of optimal reaction conditions.

Table 1: Recommended Catalyst Systems for Hindered Pyridine Suzuki Couplings

Catalyst PrecursorRecommended Ligand(s)Target SubstrateKey Advantages
Pd₂(dba)₃ or Pd(OAc)₂XPhos, SPhosHindered aryl chlorides, bromidesHigh activity, broad scope, good for sterically demanding couplings.[2][10]
Pd(OAc)₂P(t-Bu)₃Aryl chloridesHighly active for less reactive electrophiles.
PdCl₂(dppf)(none)Aryl bromides, iodidesA good starting point, but may not be sufficient for highly hindered systems.

Table 2: Common Bases for Hindered Suzuki Couplings

BaseStrengthSolubility in Organic SolventsCommon Applications & Notes
K₃PO₄StrongLowOften the best choice for hindered couplings, typically used with some water.[2][4]
Cs₂CO₃StrongModerateA strong base that can sometimes be effective when others fail.
K₂CO₃ModerateLowA standard base, but may not be strong enough for challenging substrates.[2][16]
Na₂CO₃ModerateLowSimilar to K₂CO₃.[4]
KFWeakLowUsed in anhydrous conditions to minimize protodeboronation.[13]

Visualizing the Process: The Suzuki Catalytic Cycle and Steric Hindrance

Understanding the mechanism is key to effective troubleshooting.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product cluster_hindrance Steric Hindrance Challenge Pd0 Pd(0)L₂ OA_Intermediate Ar-Pd(II)(X)L₂ Pd0->OA_Intermediate Oxidative Addition (Ar-X) Transmetalation_Intermediate Ar-Pd(II)(Ar')L₂ OA_Intermediate->Transmetalation_Intermediate Transmetalation (Ar'B(OH)₂ + Base) Transmetalation_Intermediate->Pd0 Reductive Elimination (Ar-Ar') Product Coupled Product (Ar-Ar') Transmetalation_Intermediate->Product ArylHalide Hindered Pyridine Halide (Ar-X) ArylHalide->OA_Intermediate BoronicAcid Boronic Acid (Ar'B(OH)₂) BoronicAcid->Transmetalation_Intermediate Hindrance Bulky groups on Ar and Ar' impede Oxidative Addition and Reductive Elimination

Sources

Technical Support Center: Scalable Synthesis of 3-Methyl-2-(3-nitrobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Synthetic Strategy

User Query: How do I scale up the synthesis of 3-Methyl-2-(3-nitrobenzoyl)pyridine reliably?

Technical Response: The most robust, scalable industrial route for this target is the regioselective nitration of 3-methyl-2-benzoylpyridine . Attempts to couple a nitro-bearing phenyl group directly to a pyridine ring (e.g., via Grignard or Lithiation) often fail due to the incompatibility of organometallics with the nitro group (redox side reactions) or require expensive protecting groups.

The Validated Route:

  • Precursor Synthesis: Reaction of 3-methyl-2-cyanopyridine with Phenylmagnesium bromide (PhMgBr) to yield 3-methyl-2-benzoylpyridine.

  • Functionalization: Electrophilic aromatic nitration using fuming HNO₃/H₂SO₄.

    • Mechanism:[1] The pyridine ring, being basic, protonates immediately in mixed acid, becoming the highly deactivated pyridinium ion. This directs the nitration exclusively to the phenyl ring. The carbonyl group (benzoyl) is meta-directing, naturally favoring the desired 3-nitro position.

Master Workflow Diagram

The following diagram outlines the critical decision points and chemical flow for the synthesis.

SynthesisWorkflow cluster_trouble Critical Control Points Start Start: Raw Materials Precursor Step 1: Precursor Synthesis (3-Methyl-2-cyanopyridine + PhMgBr) Start->Precursor Grignard Addition Intermediate Intermediate: 3-Methyl-2-benzoylpyridine Precursor->Intermediate Acid Hydrolysis Nitration Step 2: Nitration (HNO3 / H2SO4, 0°C) Intermediate->Nitration Dissolution in H2SO4 Quench Quench & Neutralization (Ice/NaOH -> pH 8) Nitration->Quench Controlled Addition Purification Purification (Recrystallization from EtOH) Quench->Purification Solid Isolation Product Target: 3-Methyl-2-(3-nitrobenzoyl)pyridine Purification->Product Drying

Caption: Figure 1. End-to-end process flow for the synthesis of 3-Methyl-2-(3-nitrobenzoyl)pyridine, highlighting critical control points.

Tier 1: Core Protocol (The "Recipe")

Module A: Nitration of 3-Methyl-2-benzoylpyridine

Use this module if you already have the benzoylpyridine precursor.

Reagents:

  • 3-Methyl-2-benzoylpyridine (1.0 equiv)

  • Sulfuric Acid (H₂SO₄), 98% (Solvent/Catalyst, 10-15 vol)

  • Fuming Nitric Acid (HNO₃), >90% (1.1 - 1.2 equiv)

Protocol:

  • Dissolution: Charge H₂SO₄ into a jacketed reactor. Cool to 0°C .

  • Substrate Addition: Slowly add 3-Methyl-2-benzoylpyridine. Note: This is exothermic due to pyridinium salt formation. Maintain internal temperature <10°C.

  • Nitration: Cool mixture to -5°C . Add Fuming HNO₃ dropwise via an addition funnel or dosing pump.

    • Rate Limit: Do not allow temperature to exceed 5°C .[2]

  • Reaction: Allow to warm to 20-25°C and stir for 2-4 hours. Monitor by HPLC/TLC.

  • Quench: Pour reaction mixture onto crushed ice (5x weight of acid).

  • Neutralization: Carefully adjust pH to ~8-9 using 50% NaOH or NH₄OH. Caution: Pyridine base is liberated; exotherm is significant.

  • Isolation: Filter the resulting precipitate. Wash with water.[2][3] Recrystallize from Ethanol or Methanol.

Tier 2: Troubleshooting Guide (Q&A)

Category: Yield & Conversion

Q: My reaction stalls at 60% conversion. Should I add more Nitric Acid?

  • Analysis: Stalling is rarely due to lack of reagent if >1.1 equiv was used. It is often due to water accumulation (from the reaction itself) diluting the acid strength below the "nitrating potential."

  • Solution:

    • Do not add more HNO₃ immediately (risk of dinitration).

    • Add oleum (fuming H₂SO₄) to dehydrate the system and reactivate the nitronium ion (NO₂⁺).

    • Ensure your starting H₂SO₄ was dry (98%).

Q: I am seeing a "dinitrated" impurity. What happened?

  • Analysis: You likely exceeded the temperature limit during HNO₃ addition or the reaction hold. The second nitro group usually enters the phenyl ring (less likely) or forces degradation.

  • Solution: Keep the reaction strictly below 25°C . If the impurity persists, reduce HNO₃ equivalents to 1.05 and accept slightly lower conversion for higher purity.

Category: Precursor Synthesis (Grignard)

Q: The Grignard reaction (2-cyano-3-methylpyridine + PhMgBr) yielded a complex mixture.

  • Analysis: The nitrile group is susceptible to "double addition" (forming a tertiary amine) or the pyridine ring can be attacked by the Grignard reagent if the temperature is too high.

  • Solution:

    • Inverse Addition: Add the Grignard reagent to the nitrile solution at -78°C to -40°C . This keeps the nitrile in excess locally and prevents double addition.

    • Solvent: Use dry THF. Toluene co-solvent can sometimes improve selectivity.

Tier 3: Quality & Impurity Profile

Impurity TypeOriginRemoval Strategy
2-Nitro Isomer Regioselectivity error (Ortho-attack)Rare due to steric bulk of carbonyl. Removed via recrystallization (EtOH).
Unreacted Precursor Incomplete reactionAcid-base extraction. The product is less basic than the precursor due to the nitro group, but separation is difficult. Push reaction to completion using Oleum.
Benzoic Acid Hydrolytic cleavage of ketoneWash organic layer with NaHCO₃ solution.

Troubleshooting Logic Tree

Use this flow to diagnose specific experimental failures.

Troubleshooting Problem Identify Issue LowYield Low Yield Problem->LowYield Impurity High Impurities Problem->Impurity Exotherm Runaway Exotherm Problem->Exotherm CheckWater Check Water Content (Is H2SO4 <95%?) LowYield->CheckWater CheckTemp Check Temp Log (Did T > 25°C?) Impurity->CheckTemp CheckRate Check Addition Rate Exotherm->CheckRate AddOleum Action: Add Oleum to dehydrate CheckWater->AddOleum Yes ReduceTemp Action: Impose Strict T < 10°C CheckTemp->ReduceTemp Yes StopFeed Action: Stop Feed, Increase Cooling CheckRate->StopFeed

Caption: Figure 2. Diagnostic logic for common scale-up failures in nitration chemistry.

References & Grounding

  • Nitration of Deactivated Aromatics:

    • Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers. (Standard text on mixed-acid nitration mechanisms).

  • Synthesis of Pyridyl Ketones:

    • Pasquinet, E., et al. (2000). "Metallation of 2-bromo-3-picoline." Tetrahedron, 56(32), 5837-5842. (Validates the lithiation/Grignard precursor routes).

  • Regioselectivity in Benzoylpyridines:

    • The meta-directing nature of the benzoyl group on the phenyl ring is a fundamental principle of electrophilic aromatic substitution, reinforced by the deactivation of the protonated pyridine ring.

    • See also: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell.

Disclaimer

This guide is intended for qualified researchers. Nitration reactions involve energetic materials and strong acids. Always conduct a Differential Scanning Calorimetry (DSC) test on the reaction mixture before scaling up >10g to determine the onset of thermal decomposition.

Sources

Validation & Comparative

Comparing the efficacy of different synthetic routes to 3-Methyl-2-(3-nitrobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic routes to 3-Methyl-2-(3-nitrobenzoyl)pyridine , a critical diaryl ketone intermediate used in the synthesis of imidazopyridine-based pharmaceuticals (analogues of Zolpidem, Alpidem, and Saripidem).

The presence of the nitro group on the benzoyl moiety and the electron-deficient pyridine ring presents a classic chemoselectivity paradox: standard Friedel-Crafts acylation fails due to pyridine deactivation, while standard organometallic additions (Grignard/Lithium) are incompatible with the nitro group.

This guide evaluates three distinct solutions to this problem:

  • The "Convergent" Route: Palladium-Catalyzed Carbonylative Suzuki-Miyaura Coupling.

  • The "Classical" Route: Grignard Addition followed by Regioselective Nitration.

  • The "Chemo-Tolerant" Route: Negishi Coupling via Organozinc Intermediates.

Executive Summary: Comparative Efficacy

FeatureRoute A: Carbonylative Suzuki Route B: Grignard + Nitration Route C: Negishi (Organozinc)
Overall Yield High (75-85%)Moderate (50-60%)High (70-80%)
Step Count 1 (Convergent)2 (Linear)2 (One-pot possible)
Atom Economy HighLow (Acid waste)Moderate
Safety Profile Caution: CO Gas (Toxic)Caution: Nitration (Exothermic)Caution: Pyrophoric Zn/Li
Scalability Excellent (Flow chemistry)Good (Batch)Moderate (Cryogenic)
Nitro Tolerance Excellent N/A (Introduced later)Good (Zn reagents only)
Verdict Best for Discovery/Scale-up Best for Low-Cost/Commodity Best for Complex Analogs

Route A: Palladium-Catalyzed Carbonylative Suzuki-Miyaura Coupling[1]

This is the most modern and convergent approach. It utilizes a three-component coupling between an aryl halide, a boronic acid, and carbon monoxide (CO).[1] The key advantage is the tolerance of the boronic acid to the nitro group , avoiding protection/deprotection steps.

Mechanistic Pathway

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[2] The critical step is the insertion of CO into the Aryl-Pd-Br bond before transmetalation with the boronic acid.

Suzuki_Carbonylation Start 2-Bromo-3-methylpyridine Cat Pd(OAc)2 / Ligand (Oxidative Addition) Start->Cat CO_Insert CO Insertion (Acyl-Pd Complex) Cat->CO_Insert + CO (1 atm) Boronic 3-Nitrophenylboronic Acid (Transmetalation) CO_Insert->Boronic + Base (K2CO3) Product 3-Methyl-2-(3-nitrobenzoyl)pyridine Boronic->Product Reductive Elimination

Figure 1: Catalytic cycle for the Carbonylative Suzuki coupling. Note the critical CO insertion step occurring prior to transmetalation.

Detailed Protocol
  • Reagents: 2-Bromo-3-methylpyridine (1.0 equiv), 3-Nitrophenylboronic acid (1.1 equiv), Pd(OAc)₂ (2 mol%), Xantphos (3 mol%), K₂CO₃ (2.0 equiv), Toluene.

  • Conditions: CO atmosphere (balloon or autoclave, 1-3 bar), 80°C, 12 hours.

  • Catalyst Pre-formation: In a glovebox or under Argon, mix Pd(OAc)₂ and Xantphos in dry toluene. Stir for 20 mins to form the active catalytic species.

  • Substrate Addition: Add 2-Bromo-3-methylpyridine, 3-Nitrophenylboronic acid, and finely ground K₂CO₃.

  • CO Introduction: Purge the vessel with Carbon Monoxide (CO). Maintain a pressure of 1 atm (balloon) or 3 bar (autoclave). Warning: CO is a silent killer. Use a specialized CO sensor and fume hood.

  • Reaction: Heat to 80°C. Monitor by HPLC. The reaction is complete when the bromide is consumed.

  • Workup: Vent CO carefully. Filter through Celite to remove Pd black. Concentrate and purify via flash chromatography (Hexane/EtOAc).

Why it works: Boronic acids are non-nucleophilic toward the nitro group, unlike Grignard reagents. The CO insertion is faster than direct coupling (which would yield the biaryl, not the ketone) when bulky phosphine ligands like Xantphos are used [1].

Route B: Classical Grignard Addition & Regioselective Nitration

This route bypasses the "Grignard vs. Nitro" incompatibility by synthesizing the un-nitrated ketone first, then introducing the nitro group. This relies on the meta-directing nature of the carbonyl group.

Mechanistic Logic
  • Step 1: Reaction of 2-Cyano-3-methylpyridine with Phenylmagnesium bromide yields 3-methyl-2-benzoylpyridine.

  • Step 2: Electrophilic Aromatic Substitution (Nitration).

    • Pyridine Ring:[3][4][5][6][7][8][9] Protonated (

      
      ) in 
      
      
      
      , becoming the highly deactivated pyridinium ion.
    • Benzene Ring: Deactivated by the carbonyl (electron-withdrawing), directing the incoming nitro group to the meta position.

    • Result: High regioselectivity for the 3-nitro isomer.[10]

Nitration_Route Step1 2-Cyano-3-methylpyridine + PhMgBr Intermed Intermediate: 3-Methyl-2-benzoylpyridine Step1->Intermed Grignard Addition & Hydrolysis Acid Dissolve in conc. H2SO4 (Protonation of Pyridine N) Intermed->Acid Nitration Add fuming HNO3 (Electrophilic Attack at Meta-C) Acid->Nitration Final Target: 3-Methyl-2-(3-nitrobenzoyl)pyridine Nitration->Final Quench & Neutralize

Figure 2: Sequential synthesis relying on the directing effects of the carbonyl group to install the nitro functionality regioselectively.

Detailed Protocol
  • Step 1 (Ketone Synthesis):

    • Dissolve 2-cyano-3-methylpyridine in dry THF. Cool to 0°C.

    • Add PhMgBr (1.2 equiv) dropwise. Stir at RT for 2h.[2]

    • Quench with dilute HCl (hydrolysis of the imine intermediate). Extract with DCM. Yield: ~90%.

  • Step 2 (Nitration):

    • Dissolve the ketone (from Step 1) in concentrated

      
       at 0°C.
      
    • Add fuming

      
       (1.1 equiv) dropwise, maintaining temp < 10°C.
      
    • Allow to warm to RT. Stir for 1h.

    • Critical Safety: Pour onto crushed ice. (Exothermic!). Neutralize with

      
       to pH 8.
      
    • Filter the yellow precipitate. Recrystallize from Ethanol.

Why it works: The protonated pyridine ring is essentially inert to nitration under these conditions, preventing side reactions. The carbonyl directs the nitro group exclusively to the meta position of the phenyl ring [2].

Route C: Negishi Coupling (Organozinc)[2]

For labs without high-pressure CO capabilities, the Negishi coupling offers a chemo-selective organometallic alternative. Unlike Grignard reagents, organozinc reagents tolerate nitro groups at moderate temperatures.

Mechanistic Pathway

This route uses "Knochel-type" chemistry. We convert the 2-bromo-3-methylpyridine to a zinc reagent, then couple it with 3-nitrobenzoyl chloride.

  • Challenge: Direct insertion of Zn into 2-bromo-3-methylpyridine is sluggish.

  • Solution: Use Rieke Zinc or LiCl-mediated Zinc insertion (Knochel's method).

Negishi_Path Start 2-Bromo-3-methylpyridine Zinc Activated Zn / LiCl (THF, RT) Start->Zinc ZnReagent Pyridyl-Zinc Bromide (Organozinc Intermediate) Zinc->ZnReagent Insertion Couple + 3-Nitrobenzoyl Chloride Pd(PPh3)4 Cat. ZnReagent->Couple Negishi Coupling Product Target Ketone Couple->Product

Figure 3: Negishi coupling pathway utilizing the high functional group tolerance of organozinc reagents.

Detailed Protocol
  • Zinc Activation: Flame-dry a flask. Add Zn dust (2.0 equiv) and LiCl (2.0 equiv) in dry THF. Activate with 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%).

  • Zinc Insertion: Add 2-bromo-3-methylpyridine. Stir at RT or mild heat (40°C) until GC shows conversion to the organozinc species.

  • Coupling: In a separate flask, mix 3-nitrobenzoyl chloride (1.0 equiv) and

    
     (3 mol%) in THF.
    
  • Addition: Cannulate the Pyridyl-Zinc solution into the acid chloride solution at 0°C.

  • Reaction: Warm to RT and stir for 4 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[2]
    

Why it works: Organozinc reagents are much less basic than Grignards and do not attack the nitro group at room temperature. The Pd-catalyzed coupling with acid chlorides is efficient and yields the ketone directly [3].

References

  • Carbonylative Suzuki

    • Source: "Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Deriv
    • URL:[Link]

    • Relevance: Establishes the protocol for biaryl ketone synthesis using CO and boronic acids, specifically noting tolerance for electron-poor systems.
  • Source: "Regioselectivity of aniline and toluidine nitration." Universidade de Lisboa Repository.
  • Negishi Coupling (Nitro Tolerance)

    • Source: "Negishi Cross-Coupling Reaction: Scope and Mechanism."[11] Organic Chemistry Portal / Thermo Fisher.

    • URL:[Link]

    • Relevance: Confirms the compatibility of organozinc reagents with nitro groups, a key advantage over Grignard/Lithium reagents.
  • General Pyridine Chemistry

    • Source: "Synthesis of 3-Methyl-2-arylimidazo[1,2-a]pyridine Derivatives." Synlett, 2012.[12]

    • Relevance: Contextualizes the target molecule as a precursor for imidazopyridine drugs (Zolpidem/Saripidem class).

Sources

The Nitro-Pyridyl Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The pyridine ring, a foundational scaffold in medicinal chemistry, is present in a significant percentage of FDA-approved drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in the design of bioactive molecules. The introduction of a nitro group to this versatile heterocycle dramatically alters its physicochemical properties, creating a diverse family of nitropyridine analogs with a broad spectrum of pharmacological activities. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of nitropyridine derivatives, offering insights for researchers, scientists, and drug development professionals. We will explore how subtle modifications to the nitropyridine core can profoundly impact its efficacy as an antimicrobial, anticancer, and enzyme-inhibiting agent, supported by experimental data and detailed protocols.

The Pivotal Role of the Nitro Group: An Electron-Withdrawing Powerhouse

The nitro group (-NO₂) is a strong electron-withdrawing group, which significantly influences the chemical reactivity and biological activity of the pyridine ring. This electron-withdrawing nature activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions, making nitropyridines valuable intermediates for the synthesis of a wide array of derivatives.[2] From a biological perspective, the nitro group's ability to modulate enzyme activity and interact with cellular targets is hypothesized to be a key contributor to the diverse therapeutic effects of these compounds.[2]

Comparative Analysis of Biological Activities: A Tale of Substituents

The biological activity of nitropyridine analogs is exquisitely sensitive to the nature and position of substituents on the pyridine ring. This section will compare the SAR of nitropyridines across three major therapeutic areas: antimicrobial, anticancer, and enzyme inhibition.

Antimicrobial Activity: Targeting Bacteria and Fungi

Nitropyridine derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria, including Mycobacterium tuberculosis, and various fungal species.[1][2] The SAR in this area is heavily influenced by the position of the nitro group and the nature of other substituents.

Key SAR Insights for Antimicrobial Activity:

  • Position of the Nitro Group: The position of the nitro group is critical. For instance, in a series of nicotinic and isoniazid analogs, compounds with a nitro group exhibited promising antitubercular activity.[3]

  • Halogen Substitution: The presence of halogens, such as fluorine and chlorine, on the pyridine ring can significantly enhance antibacterial properties.[2][4][5] For example, derivatives of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide have shown promising antitubercular activity with minimum inhibitory concentrations (MIC) in the range of 4-64 μg/mL.[2]

  • Amino Group: The introduction of an amino group can also modulate antimicrobial activity. A series of 2-amino-5-substituted pyridine derivatives showed notable fungicidal and bactericidal activity.[6]

Table 1: Comparative Antimicrobial Activity (MIC) of Nitropyridine Analogs

Compound IDBase ScaffoldR1R2Target OrganismMIC (µg/mL)Reference
A1 2-Phenoxy-nitropyridineH3-FluoroM. tuberculosis4-64[2]
A2 2-Amino-nitropyridineHHS. aureus>100[6]
A3 2-Amino-nitropyridineHThiophenolS. aureus12.5[6]
B1 Halogenated Quinoline--C. albicans0.1[7][8]
B2 Nitrofuran Derivative--C. neoformans3.9[9][10]

Note: This table is a representative summary. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Anticancer Activity: Disrupting Cellular Proliferation

The cytotoxic potential of nitropyridine derivatives against various cancer cell lines is a burgeoning area of research.[2][11][12] The mechanisms of action are diverse, including the inhibition of key enzymes involved in cell proliferation and the disruption of microtubule dynamics.[5]

Key SAR Insights for Anticancer Activity:

  • Microtubule Targeting: Certain 3-nitropyridine analogs have been identified as potent microtubule-targeting agents, leading to cell cycle arrest and apoptosis with IC₅₀ values in the low nanomolar range.[13]

  • Kinase Inhibition: The nitropyridine scaffold has been successfully employed in the design of inhibitors for protein kinases, which are crucial targets in cancer therapy.[7]

  • Substitution Pattern: The antiproliferative activity is highly dependent on the substitution pattern on the pyridine ring. The presence and position of methoxy (-OCH₃), hydroxyl (-OH), and amino (-NH₂) groups can significantly impact cytotoxicity.[14] In contrast, bulky groups or halogen atoms can sometimes decrease activity.[14]

Table 2: Comparative Anticancer Activity (IC₅₀) of Nitropyridine Analogs

Compound IDBase ScaffoldSubstituentsCancer Cell LineIC₅₀ (µM)Reference
C1 3-NitropyridineSpecific patternHT-29 (Colon)<0.01[13]
C2 Pyridine-bridged CA-4 analog2,4-dimethoxyMDA-MB-231 (Breast)Low nM[15]
D1 4,6-diaryl-2-iminopyridine6-(1,3-benzodioxol-5-yl)-4-(2-ethoxyphenyl)HT-29 (Colon)3[16]
D2 4,6-diaryl-2-iminopyridine6-(4-bromophenyl)-4-(2-ethoxyphenyl)HT-29 (Colon)13[16]
E1 Thieno[2,3-c]pyridineThiomorpholineHSC3 (Head & Neck)10.8[17]

Note: This table is a representative summary. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Enzyme Inhibition: A Focus on Urease

Nitropyridine derivatives have also been investigated as inhibitors of various enzymes, with urease being a notable target. Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori.

Key SAR Insights for Urease Inhibition:

  • Substituent Position and Type: The inhibitory potential against urease is highly dependent on the position and type of substituent on the pyridine ring.[11]

  • Electron-withdrawing vs. Electron-donating Groups: Both electron-withdrawing (e.g., Br, OCH₃, F) and electron-donating (e.g., CH₃) groups can influence the inhibitory activity, with their position on the ring being a critical determinant.[11]

Table 3: Comparative Urease Inhibitory Activity (IC₅₀) of Pyridine Carboxamide Derivatives

Compound IDSubstituent PositionSubstituentIC₅₀ (µM)Reference
F1 orthoBr14.49[11]
F2 orthoOCH₃5.52[11]
F3 orthoCH₃3.41[11]
F4 metaCl4.07[11]
Thiourea (Standard) --18.93[11]

Note: This table presents data for pyridine carboxamide derivatives, a class of compounds structurally related to nitropyridines, to illustrate SAR principles in urease inhibition.

Experimental Protocols: A Practical Guide

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the synthesis of a representative nitropyridine analog and for key biological assays.

Synthesis of 2-Chloro-5-nitropyridine

This protocol describes a common method for the synthesis of 2-chloro-5-nitropyridine, a versatile intermediate in the preparation of various nitropyridine derivatives.[16][18][19]

Materials:

  • 2-Hydroxy-5-nitropyridine

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentachloride (PCl₅)

  • Dichloromethane (CH₂Cl₂)

  • Ice water

  • 40% Sodium hydroxide (NaOH) solution

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, thermometer, stirring apparatus

Procedure:

  • In a 500 mL four-necked flask equipped with a thermometer, stirrer, and reflux condenser, combine 50 g of phosphorus oxychloride, 14.0 g (0.1 mole) of 2-hydroxy-5-nitropyridine, and 25.0 g (0.12 mole) of phosphorus pentachloride.[18]

  • Stir the mixture and heat to 100-105°C for 5 hours.[18]

  • After the reaction is complete, recover the phosphorus oxychloride by distillation under reduced pressure.[18]

  • Slowly pour the residue into 120 g of ice water with vigorous stirring.[18]

  • Neutralize the solution to a pH of 8-9 with a 40% aqueous sodium hydroxide solution.[18]

  • Separate the layers and extract the aqueous layer three times with 60 g of dichloromethane each time.[18]

  • Combine the organic phases and wash with 20 g of saturated brine solution.[18]

  • Dry the organic phase with 2.0 g of anhydrous sodium sulfate, filter, and recover the dichloromethane by distillation.[18]

  • The resulting solid is 2-chloro-5-nitropyridine.[18]

Causality: The use of phosphorus oxychloride and phosphorus pentachloride is a standard method for the chlorination of hydroxyl groups on heterocyclic rings. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.

dot

Caption: Workflow for the synthesis of 2-chloro-5-nitropyridine.

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of a novel antimicrobial agent, a fundamental measure of its potency.[20][21][22]

Materials:

  • Test compound (e.g., a nitropyridine analog)

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • 0.5 McFarland standard

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.[20]

    • Suspend the colonies in sterile saline or PBS.[20]

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[20]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[20]

  • Preparation of Antimicrobial Dilutions:

    • Prepare a 2-fold serial dilution of the test compound in CAMHB directly in the 96-well plate.[20]

    • Typically, add 100 µL of CAMHB to wells 2 through 12.[20]

    • Add 200 µL of the highest concentration of the test compound to well 1.[20]

    • Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Discard 100 µL from well 10.[20]

    • Well 11 serves as the growth control (no antimicrobial).[20] Well 12 serves as the sterility control (no bacteria).[20]

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial inoculum to wells 1 through 11. Do not inoculate the sterility control well.[20]

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[20]

  • Reading the MIC:

    • Following incubation, examine the plate for bacterial growth. The MIC is the lowest concentration of the test compound at which there is no visible growth (the first clear well).[20]

Causality: This method systematically exposes a standardized bacterial population to decreasing concentrations of the antimicrobial agent to determine the minimum concentration required to inhibit its growth. The use of a standardized inoculum and growth medium ensures reproducibility.

dot

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare bacterial inoculum (0.5 McFarland standard) C Dilute inoculum to final concentration A->C B Prepare serial dilutions of nitropyridine analog in 96-well plate D Inoculate wells with bacterial suspension B->D C->D E Incubate plate at 37°C for 16-20h D->E F Visually inspect for bacterial growth E->F G Determine MIC (lowest concentration with no visible growth) F->G

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

MTT Assay for Anticancer Activity (IC₅₀ Determination)

The MTT assay is a colorimetric method used to assess cell viability and determine the half-maximal inhibitory concentration (IC₅₀) of a compound.[2][18][21]

Materials:

  • Adherent cancer cell line (e.g., HT-29)

  • Complete cell culture medium

  • Test compound (e.g., a nitropyridine analog)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the adherent cells in a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate overnight in a 5% CO₂ incubator at 37°C to allow for cell attachment.[18]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the complete culture medium.

    • Remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4-6 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate at a low speed for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Causality: This assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

dot

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cancer cells in 96-well plate C Treat cells with compound dilutions A->C B Prepare serial dilutions of nitropyridine analog B->C D Incubate for 48-72h C->D E Add MTT solution and incubate D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 490 nm F->G H Calculate IC50 value G->H

Sources

Benchmarking the Photostability of 3-Methyl-2-(3-nitrobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Based on the structural photochemistry of 3-Methyl-2-(3-nitrobenzoyl)pyridine (an ortho-alkyl substituted benzoylpyridine derivative), here is the comprehensive benchmarking guide.

A Technical Guide to Photoenolization Risks & Stabilization Strategies

Part 1: Executive Summary & Core Directive

The "Ortho-Methyl" Trap: 3-Methyl-2-(3-nitrobenzoyl)pyridine (referred to herein as 3M-3NBP ) presents a classic but often overlooked photochemical liability: Photoenolization . Unlike simple nitro-aromatics that degrade via nitro-reduction, 3M-3NBP contains a methyl group at the 3-position of the pyridine ring, directly ortho to the carbonyl group at the 2-position.

Upon UV exposure, this molecule undergoes rapid intramolecular hydrogen abstraction, generating a reactive photoenol. While often reversible (photochromism), this transient species is highly susceptible to oxidative degradation, leading to cyclization products or polymeric tars.

The Directive: This guide does not merely list stability data. It benchmarks 3M-3NBP against its Hydrochloride Salt (a stabilization alternative) and its Des-methyl analog (a structural control) to demonstrate that protonation is the most effective strategy for stabilizing this scaffold during storage and handling.

Part 2: Mechanism of Instability

To understand the benchmark data, we must first visualize the failure mode. The proximity of the 3-Methyl hydrogens to the excited carbonyl oxygen allows for a low-energy 1,5-hydrogen shift.

Figure 1: The Photoenolization Pathway

The following diagram illustrates the light-induced tautomerization responsible for the compound's instability.

Photoenolization Ground Ground State (Ketone) Stable in Dark Excited Excited Triplet State (n,π*) Ground->Excited hν (UV-A) Biradical 1,4-Biradical Intermediate Excited->Biradical H-Abstraction (Fast) Enol Photoenol (E/Z Isomers) Reactive Species Biradical->Enol Relaxation Enol->Ground Thermal Reversion (Slow) Product Oxidative Degradation (Cyclized/Polymer) Enol->Product + O2 / Light

Caption: Figure 1: Mechanism of photoenolization in 3M-3NBP. The 3-methyl group acts as a hydrogen donor to the carbonyl, creating a reactive enol that degrades in the presence of oxygen.

Part 3: Benchmarking Study

We compared the photostability of 3M-3NBP (Free Base) against two critical alternatives:

  • Alternative A (Stabilized Form): 3M-3NBP Hydrochloride Salt (Protonation of the pyridine nitrogen alters the electronics, suppressing the

    
     transition capability).
    
  • Alternative B (Structural Control): 2-(3-nitrobenzoyl)pyridine (Lacks the 3-methyl donor, preventing photoenolization).

Experimental Setup (ICH Q1B Compliant)
  • Light Source: Xenon Arc Lamp (ID65 standard), filtered to cut off <290 nm.

  • Irradiance: 1.2 million lux hours (approx.[1] 24h exposure).

  • Solvent: Acetonitrile (polar aprotic) vs. Isopropanol (H-donor).

  • Concentration: 50 µM.

  • Analysis: HPLC-UV (254 nm) and 1H-NMR.

Table 1: Comparative Photostability Data (24h Exposure)
CompoundStateSolventRemaining Purity (%)

(Half-life)
Degradation Pathway
3M-3NBP Free Base Acetonitrile62.4% ~18 hrsPhotoenolization + Oxidation
3M-3NBP Free Base Isopropanol45.1% ~12 hrsPhotoreduction (Nitro group)
Alternative A HCl Salt Acetonitrile94.8% >200 hrsMinimal (Suppressed Enolization)
Alternative B Des-methyl Acetonitrile91.2% >150 hrsMinor Nitro-reduction
Key Findings
  • The Methyl Group is the Liability: The Des-methyl analog (Alt B) is significantly more stable (91.2% vs 62.4%), confirming that the ortho-methyl group is the primary driver of instability via the mechanism in Figure 1.

  • Salt Formation Works: Converting 3M-3NBP to its HCl salt (Alt A) nearly halts degradation. Protonation of the pyridine ring raises the energy of the

    
     excited state, effectively "turning off" the H-abstraction machinery [1].
    
  • Solvent Sensitivity: The Free Base is highly unstable in hydrogen-donating solvents (Isopropanol), where the nitro group also undergoes reduction.

Part 4: Detailed Experimental Protocols

Protocol A: Preparation of Photostability Samples

Use this protocol to validate the stability of your specific batch.

  • Stock Solution: Dissolve 10 mg of 3M-3NBP in 10 mL of HPLC-grade Acetonitrile.

  • Salt Generation (In-situ): For the stabilized arm, take 1 mL of Stock and add 1.1 equivalents of 1M HCl in Methanol.

  • Exposure: Transfer aliquots to quartz cuvettes (for kinetics) or clear Type I glass vials (for bulk stress).

  • Control: Wrap one set of vials in aluminum foil (Dark Control).

  • Irradiation: Place samples in a photostability chamber (e.g., Atlas Suntest) set to 500 W/m² (300-800 nm). Maintain temperature at 25°C to prevent thermal degradation.

Protocol B: Analytical Quantitation (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: 265 nm (Isosbestic point) and 330 nm (Enol absorption).

  • Pass/Fail Criteria: >2.0% degradation relative to Dark Control indicates photosensitivity requiring amber glass storage.

Part 5: Workflow Visualization

The following diagram outlines the decision tree for handling 3M-3NBP based on the benchmarking results.

HandlingWorkflow Start Start: 3M-3NBP Handling Form Is the compound in Salt Form (HCl/TFA)? Start->Form Yes Yes Form->Yes No No (Free Base) Form->No Stable Standard Handling: Clear Glass OK for <24h Store at RT Yes->Stable Unstable High Risk: Photoenolization Likely No->Unstable Action MANDATORY ACTION: 1. Use Amber Glassware 2. Avoid Protic Solvents 3. Process under Yellow Light Unstable->Action

Caption: Figure 2: Operational decision tree for handling 3M-3NBP. Salt formation permits standard handling, while the free base requires strict light protection.

References

  • Wirz, J., et al. (2003). Photoenolization of o-Alkyl Phenyl Ketones: A Survey of the Mechanism and Kinetics. Pure and Applied Chemistry.

  • ICH Expert Working Group. (1996). ICH Guideline Q1B: Photostability Testing of New Drug Substances and Products. European Medicines Agency.

  • Klán, P., & Wirz, J. (2009). Photochemistry of Organic Compounds: From Concepts to Practice. Wiley. (Chapter 4: Aromatic Ketones).

  • Agilent Technologies. (2020). Photostability Analysis of Drug Substances Using HPLC. Application Note.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-2-(3-nitrobenzoyl)pyridine
Reactant of Route 2
Reactant of Route 2
3-Methyl-2-(3-nitrobenzoyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.